molecular formula C10H20N2O2S B13526384 4-(3-(Cyclopropylamino)propyl)thiomorpholine 1,1-dioxide

4-(3-(Cyclopropylamino)propyl)thiomorpholine 1,1-dioxide

Cat. No.: B13526384
M. Wt: 232.35 g/mol
InChI Key: OFZAYXKVUANZSX-UHFFFAOYSA-N
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Description

4-(3-(Cyclopropylamino)propyl)thiomorpholine 1,1-dioxide is a chemical compound with the molecular formula C10H20N2O2S and a molecular weight of 232.34 g/mol . This compound is part of the thiomorpholine family, which is known for its diverse applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Cyclopropylamino)propyl)thiomorpholine 1,1-dioxide typically involves the reaction of thiomorpholine with cyclopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, helps in obtaining the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-(Cyclopropylamino)propyl)thiomorpholine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-(Cyclopropylamino)propyl)thiomorpholine 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-(Cyclopropylamino)propyl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(Cyclopropylamino)propyl)thiomorpholine 1,1-dioxide is unique due to the presence of the cyclopropylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other thiomorpholine derivatives may not be suitable .

Properties

Molecular Formula

C10H20N2O2S

Molecular Weight

232.35 g/mol

IUPAC Name

N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)propyl]cyclopropanamine

InChI

InChI=1S/C10H20N2O2S/c13-15(14)8-6-12(7-9-15)5-1-4-11-10-2-3-10/h10-11H,1-9H2

InChI Key

OFZAYXKVUANZSX-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCCCN2CCS(=O)(=O)CC2

Origin of Product

United States

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